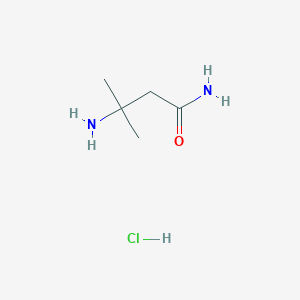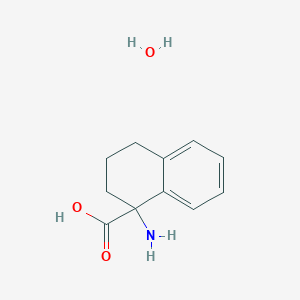
3-Amino-3-methylbutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-methylbutanamide hydrochloride is a chemical compound with the CAS Number: 173336-86-2 . It has a molecular weight of 152.62 and is typically in powder form . It is also known as AICA riboside, ZMP, or acadesine.
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-3-methylbutanamide hydrochloride . The InChI code is 1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H .Chemical Reactions Analysis
Amides, such as 3-Amino-3-methylbutanamide hydrochloride, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.62 . It is typically stored at room temperature and is in powder form .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
Research has focused on the synthesis and structural analysis of derivatives related to 3-Amino-3-methylbutanamide hydrochloride. For example, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety to investigate their cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds showed low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, indicating potential for incorporation into prodrugs (Yancheva et al., 2015).
Inhibitory Activity Studies
Lee et al. (2014) explored 3-Amino-N-adamantyl-3-methylbutanamide derivatives as inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing promising in vitro and ex vivo inhibitory activity against both human and mouse 11β-HSD1 (Lee et al., 2014).
Anticonvulsant and Pain-Attenuating Properties
King et al. (2011) documented the anticonvulsant activities and pain-attenuating properties of primary amino acid derivatives, including (R)-N'-benzyl 2-amino-3-methylbutanamide, demonstrating the sensitive nature of anticonvulsant activities to substituents at the 4'-N'-benzylamide site (King et al., 2011).
Molecular Interaction and Inhibitory Mechanisms
Smelcerovic et al. (2016) examined three N-(α-bromoacyl)-α-amino esters for their inhibitory activity against xanthine oxidase (XO) both in vitro and in rat liver homogenate, finding no significant inhibitory effect at tested concentrations. This study adds to the understanding of molecular structures' influence on biological activity (Smelcerovic et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-3-methylbutanamide hydrochloride, also known as CGS-27023, are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.
Mode of Action
It is believed to interact with its targets, inhibiting their activity and thus preventing the degradation of extracellular matrix proteins . This results in changes in cellular behavior and tissue remodeling.
Propiedades
IUPAC Name |
3-amino-3-methylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBRPHAJYMZOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylbutanamide hydrochloride | |
CAS RN |
173336-86-2 |
Source


|
| Record name | 3-amino-3-methylbutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)





